3-(Cyclopropylamino)pyrrolidine-2,5-dione chemical properties
3-(Cyclopropylamino)pyrrolidine-2,5-dione chemical properties
An In-depth Technical Guide to 3-(Cyclopropylamino)pyrrolidine-2,5-dione: Properties, Synthesis, and Medicinal Chemistry Potential
Executive Summary: This document provides a comprehensive technical overview of 3-(cyclopropylamino)pyrrolidine-2,5-dione, a heterocyclic compound featuring two key pharmacophores: the pyrrolidine-2,5-dione (succinimide) ring and a cyclopropylamino moiety. The succinimide core is a well-established scaffold in medicinal chemistry, particularly for agents targeting the central nervous system, while the cyclopropyl group is increasingly utilized in drug design to enhance metabolic stability and binding affinity.[1][2][3] This guide details the compound's physicochemical properties, proposes a robust synthetic pathway, explores its chemical reactivity, and discusses its potential applications in drug discovery for researchers, scientists, and drug development professionals.
Introduction
The strategic combination of privileged structural motifs is a cornerstone of modern medicinal chemistry. 3-(Cyclopropylamino)pyrrolidine-2,5-dione is a prime example of this approach, integrating the biologically active pyrrolidine-2,5-dione scaffold with the functionally significant cyclopropylamine group.
The pyrrolidine-2,5-dione ring system is the core structure of many anticonvulsant drugs, leveraging its ability to modulate ion channels and neuronal excitability.[2][4] Its derivatives have been extensively explored for a range of biological activities.[1][5] Concurrently, the incorporation of a cyclopropyl ring into drug candidates is a widely used strategy. This small, strained carbocycle confers a unique conformational rigidity, can protect adjacent functional groups from metabolic degradation, and often improves a molecule's binding characteristics to its biological target.[3]
This guide serves as a foundational resource, consolidating the known properties of 3-(cyclopropylamino)pyrrolidine-2,5-dione and providing expert insights into its synthesis, reactivity, and significant potential as a building block for novel therapeutic agents.
Physicochemical and Spectroscopic Properties
The fundamental chemical and physical properties of 3-(cyclopropylamino)pyrrolidine-2,5-dione are summarized below. This data is critical for its handling, characterization, and application in experimental settings.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1218107-98-2 | [6] |
| Molecular Formula | C₇H₁₀N₂O₂ | [6][7] |
| Molecular Weight | 154.17 g/mol | [6] |
| Physical Form | Solid | [6] |
| Purity | ≥95% (Typical Commercial Grade) | [6] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [6] |
| InChI Key | VGBHFAYAICHQGC-UHFFFAOYSA-N | [6] |
Spectroscopic Profile
Caption: Structure of 3-(cyclopropylamino)pyrrolidine-2,5-dione with atom numbering.
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¹H NMR: The spectrum would show a complex multiplet for the proton at C(3). The imide proton H(1) would appear as a broad singlet. The two protons on C(4) would likely be diastereotopic, appearing as distinct multiplets. The cyclopropyl group would exhibit characteristic signals in the upfield region (approx. 0.5-1.0 ppm) for the C(8) and C(9) protons, with the proton on C(7) appearing as a multiplet at a slightly higher chemical shift. The N-H proton of the amino group, H(6), would also be a broad singlet.
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¹³C NMR: The spectrum would display two distinct carbonyl signals for C(2) and C(5). Signals for the pyrrolidine ring carbons (C3, C4) and the cyclopropyl ring carbons (C7, C8, C9) would also be present in the aliphatic region.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Predicted adducts are listed in the table below.[7]
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 155.08151 | 131.7 |
| [M+Na]⁺ | 177.06345 | 140.8 |
| [M-H]⁻ | 153.06695 | 136.7 |
| [M+NH₄]⁺ | 172.10805 | 147.3 |
Data sourced from PubChemLite, calculated using CCSbase.[7]
Synthesis and Purification
While a specific, peer-reviewed synthesis for 3-(cyclopropylamino)pyrrolidine-2,5-dione is not prominently documented, a plausible and efficient synthetic route can be designed based on established methodologies for creating substituted succinimides.[2][8] The most logical approach involves the nucleophilic ring-opening of a suitably activated succinic acid derivative with cyclopropylamine, followed by intramolecular cyclization.
Retrosynthetic Analysis & Proposed Workflow
The causality behind this proposed pathway is rooted in reliability and control. Starting with 2-bromosuccinic anhydride allows for a regioselective introduction of the cyclopropylamine at the C3 position. The subsequent ring-closing step is a standard and high-yielding reaction for imide formation.
Caption: Proposed synthetic workflow for 3-(cyclopropylamino)pyrrolidine-2,5-dione.
Hypothetical Experimental Protocol
This protocol is designed as a self-validating system. Each step includes a rationale and checkpoints for monitoring reaction progress.
Materials:
-
2-Bromosuccinic anhydride
-
Cyclopropylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Acetic Anhydride (Ac₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Step-by-Step Methodology:
-
Step 1: Nucleophilic Ring-Opening (Formation of Intermediate)
-
Procedure: To a solution of 2-bromosuccinic anhydride (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath. Add cyclopropylamine (1.05 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.
-
Causality: The reaction is performed at 0 °C initially to control the exothermicity of the amine addition. Triethylamine acts as a base to neutralize the HBr that is implicitly formed in side reactions and to facilitate the subsequent cyclization. Anhydrous conditions prevent hydrolysis of the anhydride starting material.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting anhydride.
-
-
Step 2: Intramolecular Cyclization (Imide Formation)
-
Procedure: To the reaction mixture from Step 1, add acetic anhydride (2.0 eq). Heat the mixture to reflux (approx. 40 °C for DCM) for 8-12 hours until TLC analysis indicates the disappearance of the intermediate.
-
Causality: Acetic anhydride serves as a dehydrating agent, facilitating the intramolecular condensation of the carboxylic acid and amide groups to form the stable five-membered succinimide ring. Heating provides the necessary activation energy for this condensation.
-
Monitoring: The formation of the more nonpolar product can be tracked via TLC.
-
-
Step 3: Work-up and Extraction
-
Procedure: Cool the reaction mixture to room temperature. Carefully quench by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: The bicarbonate wash neutralizes any remaining acetic anhydride and acidic byproducts. The brine wash removes residual water from the organic phase.
-
-
Step 4: Purification
-
Procedure: Purify the crude solid residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and baseline impurities based on polarity.
-
Validation: Pool the fractions containing the pure product (as determined by TLC), concentrate under reduced pressure, and characterize the resulting solid using NMR and Mass Spectrometry to confirm its identity and purity.
-
Chemical Reactivity and Stability
The reactivity of 3-(cyclopropylamino)pyrrolidine-2,5-dione is governed by the functional groups present: a secondary amine, an imide, and two carbonyl groups.
Caption: Key reactivity hotspots on the 3-(cyclopropylamino)pyrrolidine-2,5-dione structure.
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Secondary Amine (N6): This is the most nucleophilic site on the molecule. It can readily undergo reactions such as N-alkylation, N-acylation, and sulfonylation, making it an excellent handle for further chemical modification and library synthesis.
-
Imide N-H (H1): The proton on the imide nitrogen is weakly acidic and can be removed by a strong base. The resulting anion can then be alkylated or otherwise functionalized, providing another route for derivatization.
-
Carbonyl Groups (C2, C5): The imide carbonyls are electrophilic and can be attacked by strong nucleophiles. Under harsh hydrolytic conditions (strong acid or base), the succinimide ring can be opened to yield the corresponding dicarboxylic acid derivative.
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Stability: The compound is stable under the recommended storage conditions (room temperature, inert atmosphere, protected from light).[6] It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can lead to degradation.[9]
Potential Applications in Medicinal Chemistry
The therapeutic potential of this molecule is inferred from the extensive biological activities associated with its constituent scaffolds. It represents a promising starting point for lead optimization in several disease areas.
-
Central Nervous System (CNS) Disorders: The pyrrolidine-2,5-dione core is a classic anticonvulsant pharmacophore.[2] Research has shown that substitution at the 3-position of this ring can significantly influence anticonvulsant activity.[2][4] The cyclopropylamino group could modulate CNS penetration and target engagement, making this compound and its derivatives interesting candidates for epilepsy, neuropathic pain, and other neurological conditions.[8]
-
Antidepressant Activity: The cyclopropylamine moiety is a key structural feature in some monoamine oxidase inhibitors (MAOIs), a class of antidepressants. The unique electronic properties of the cyclopropyl ring are crucial for their mechanism of action. This suggests that 3-(cyclopropylamino)pyrrolidine-2,5-dione could be explored for its potential to modulate neurotransmitter levels.
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Anticancer and Antiviral Applications: Both the succinimide and cyclopropylamine motifs are found in various anticancer and antiviral agents.[3] The rigid structure and specific hydrogen bonding capabilities of the molecule could facilitate potent and selective inhibition of enzymes like kinases or proteases, which are common targets in these therapeutic areas.
Safety and Handling
As a laboratory chemical with unevaluated long-term toxicological properties, 3-(cyclopropylamino)pyrrolidine-2,5-dione must be handled with appropriate care.[9] The Globally Harmonized System (GHS) classification indicates significant hazards.[6]
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Danger | [6] |
| Pictograms | Corrosion, Exclamation Mark | |
| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [6] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. | [6] |
Handling Guidelines:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10][11]
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water.[10] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[11] If inhaled, move the person to fresh air.[10]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[9]
Conclusion
3-(Cyclopropylamino)pyrrolidine-2,5-dione is a synthetically accessible molecule that merges two pharmacologically relevant scaffolds. Its well-defined physicochemical properties, predictable reactivity at multiple sites, and strong potential for applications in CNS disorders, oncology, and infectious diseases make it a highly valuable building block for drug discovery programs. This guide provides the foundational knowledge for scientists to safely handle, characterize, and strategically employ this compound in the development of next-generation therapeutics.
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ResearchGate. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. [Link]
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